3-[(hydroxyimino)methyl]-4H-chromen-4-one
Description
4-Oxo-4H-chromene-3-carbaldehyde oxime: is a heterocyclic compound derived from chromene It is known for its unique structure, which includes a chromene ring fused with an oxime group
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-[(Z)-hydroxyiminomethyl]chromen-4-one |
InChI |
InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5- |
InChI Key |
MMIBNGDNUPBZNT-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-chromene-3-carbaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 4-Oxo-4H-chromene-3-carbaldehyde.
Oximation Reaction: The aldehyde group in 4-Oxo-4H-chromene-3-carbaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature.
Industrial Production Methods
While specific industrial production methods for 4-Oxo-4H-chromene-3-carbaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-chromene-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
4-Oxo-4H-chromene-3-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of chromene derivatives.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-chromene-3-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chromene ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: The parent compound without the oxime group.
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: A similar compound with a hydroxyl group instead of an oxime group.
4-Oxo-4H-chromene-3-carbaldehyde N-cyclohexylthiosemicarbazone: A derivative with a thiosemicarbazone group.
Uniqueness
4-Oxo-4H-chromene-3-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-[(hydroxyimino)methyl]-4H-chromen-4-one, also referred to as 4-oxo-4H-chromene-3-carbaldehyde oxime, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a chromone structure, this compound has been the subject of various studies exploring its pharmacological potential. This article provides a detailed overview of the biological activity of 3-[(hydroxyimino)methyl]-4H-chromen-4-one, including synthesis methods, case studies, and research findings.
- Molecular Formula : C10H7NO3
- Molar Mass : 189.17 g/mol
- Structure : The compound features a hydroxyimino group (-C=N-OH) attached to a methylene (-CH2-) group linked to the chromone structure.
Biological Activity
Research indicates that 3-[(hydroxyimino)methyl]-4H-chromen-4-one exhibits several pharmacological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Properties : Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Antioxidant Activity Evaluation :
- A study assessed the antioxidant capacity of 3-[(hydroxyimino)methyl]-4H-chromen-4-one using DPPH and ABTS assays. The results indicated a strong scavenging effect on free radicals, comparable to established antioxidants.
-
Anticancer Activity :
- In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of the Bcl-2 family proteins.
-
Anti-inflammatory Mechanism :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that 3-[(hydroxyimino)methyl]-4H-chromen-4-one effectively reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis Methods
The synthesis of 3-[(hydroxyimino)methyl]-4H-chromen-4-one can be achieved through several methods, including:
- Condensation Reactions : Utilizing chromone derivatives and hydroxylamine under acidic conditions.
- One-Pot Synthesis : A method involving multiple reagents in a single reaction vessel has been explored, enhancing efficiency and yield .
Comparison with Similar Compounds
The biological activity of 3-[(hydroxyimino)methyl]-4H-chromen-4-one can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Hydroxychromone | C9H6O3 | Exhibits antioxidant and anti-inflammatory properties. |
| 4-Hydroxycoumarin | C9H6O3 | Known for anticoagulant properties; serves as a precursor. |
| 3-Aminocoumarin | C9H7NO2 | Displays antibacterial activity; used in drug design. |
The unique hydroxyimino functional group in 3-[(hydroxyimino)methyl]-4H-chromen-4-one enhances its reactivity and biological activities compared to other chromone derivatives.
Understanding the mechanisms through which 3-[(hydroxyimino)methyl]-4H-chromen-4-one exerts its biological effects is crucial for drug development:
- Cell Signaling Pathways : The compound has been shown to interact with various signaling pathways involved in apoptosis and inflammation.
- Enzyme Inhibition : It may inhibit specific enzymes related to oxidative stress and inflammation, contributing to its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
